[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475222
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O2 |
|---|---|
| Molecular Weight | 229.32 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15)/t9-/m0/s1 |
| Standard InChI Key | PKZNRWXXQOCUAX-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCN(C1)CCN |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CCN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CCN |
Introduction
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound features a carbamic acid moiety, which is crucial in medicinal chemistry due to its ability to form amides and ureas. The tert-butyl ester group enhances the lipophilicity of the molecule, potentially improving its bioavailability and pharmacokinetic properties.
Synthesis and Applications
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with carbamic acid or its derivatives. This compound has potential applications in medicinal chemistry, particularly in the development of drugs due to its structural features that can interact with various biological targets.
Suppliers and Availability
Comparison with Related Compounds
| Compound Name | Molecular Formula | CAS Number | Molecular Weight |
|---|---|---|---|
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester | C11H23N3O2 | 62176-12-9 | Not specified |
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester | C12H25N3O2 | 1354003-99-8 | 243.35 g/mol |
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | C14H29N3O2 | 71752-68-6 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume